molecular formula C11H9ClN4O2 B1305258 N-benzyl-6-chloro-5-nitropyrimidin-4-amine CAS No. 54413-44-4

N-benzyl-6-chloro-5-nitropyrimidin-4-amine

Cat. No.: B1305258
CAS No.: 54413-44-4
M. Wt: 264.67 g/mol
InChI Key: ASOXKHIUELNIFG-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-5-nitropyrimidin-4-amine is a heterocyclic compound with the molecular formula C11H9ClN4O2 and a molecular weight of 264.67 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrimidine ring, which is substituted with chlorine and nitro groups. It is primarily used in research and development within the fields of chemistry and biology.

Scientific Research Applications

N-benzyl-6-chloro-5-nitropyrimidin-4-amine has several applications in scientific research:

Preparation Methods

The synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with benzylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom at the 4-position by the benzylamine group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

N-benzyl-6-chloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives. Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas, tin(II) chloride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-5-nitropyrimidin-4-amine involves its interaction with DNA, where it forms covalent bonds with nucleotide bases, leading to the inhibition of DNA replication and cell cycle progression . This interaction primarily targets the thymine base, resulting in the disruption of normal cellular processes. The compound’s effects on molecular pathways are still under investigation, but its ability to interfere with DNA synthesis makes it a potential candidate for anticancer research.

Comparison with Similar Compounds

N-benzyl-6-chloro-5-nitropyrimidin-4-amine can be compared with other similar compounds, such as:

    4,6-Dichloro-5-nitropyrimidine: A precursor in the synthesis of this compound, it lacks the benzyl group but shares the chloro and nitro substitutions on the pyrimidine ring.

    N-benzyl-4,6-dichloropyrimidine: Similar to this compound but with an additional chlorine atom at the 4-position instead of a nitro group.

    6-Chloro-5-nitropyrimidin-4-amine: Lacks the benzyl group but retains the chloro and nitro substitutions, making it a simpler analog. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-benzyl-6-chloro-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-10-9(16(17)18)11(15-7-14-10)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOXKHIUELNIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202814
Record name 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54413-44-4
Record name 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054413444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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